molecular formula C20H22N2O5 B12077308 L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)

L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)

Cat. No.: B12077308
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an alanine residue, a phenylmethoxycarbonyl group, and a phenylalanyl group. This compound is often used in various chemical and biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) typically involves the protection of the amino group of alanine with a phenylmethoxycarbonyl group. This is followed by the coupling of the protected alanine with D-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the protecting groups.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used to substitute the phenylmethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in the removal of protecting groups to yield free amino acids.

Scientific Research Applications

L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Employed in the study of protein structure and function, as well as in enzyme assays.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature degradation. The compound’s effects are mediated through its ability to form stable peptide bonds and interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine, N-[O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-, phenyl ester
  • L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]
  • L-Alanine, N-[(phenylmethoxy)carbonyl]-, [[2-(1,1-dimethylethoxy)-2-oxoethyl]imino]di-2,1-ethanediyl ester

Uniqueness

L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific biochemical reactions and pathways that similar compounds may not be able to.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17+/m0/s1

InChI Key

LEJTXQOVOPDGHS-WMLDXEAASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.